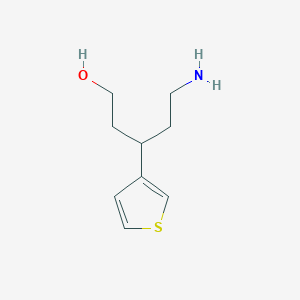

5-Amino-3-(3-thienyl)pentan-1-ol

Overview

Description

5-Amino-3-(3-thienyl)pentan-1-ol is a chemical compound with the molecular formula C9H15NOS . It is a derivative of 5-Amino-1-pentanol, an amino alcohol with a primary amino group and a primary hydroxy group at the ends of a linear C5-alkanes .

Synthesis Analysis

The synthesis of 5-Amino-1-pentanol, a related compound, involves the complete hydrogenation of furfural (furan-2-aldehyde) which yields tetrahydrofurfuryl alcohol (2-hydroxymethyltetrahydrofuran). This undergoes ring expansion upon dehydration to give dihydropyran. Dihydropyran reacts with ammonia in a reductive amination under ring opening to produce 5-amino-1-pentanol .Molecular Structure Analysis

The molecular structure of 5-Amino-1-pentanol, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Amino alcohols such as 5-amino-1-pentanol have been studied for their suitability of absorption of carbon dioxide . 5-Amino-1-pentanol dehydrates when heated over ytterbium(III) oxide (Yb 2 O 3) to give 4-penten-1-amine .Scientific Research Applications

Thiophene Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Aminopyrazoles

- Scientific Field : Medicinal Chemistry

- Application Summary : Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

- Methods of Application : The synthesis of aminopyrazoles involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

- Results or Outcomes : This (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

5-Amino-1-pentanol

- Scientific Field : Industrial Chemistry

- Application Summary : 5-Amino-1-pentanol is an amino alcohol with a primary amino group and a primary hydroxy group at the ends of a linear C5-alkanes . It is a derivative of the platform chemical furfural, which is easily accessible from pentoses .

- Methods of Application : The complete hydrogenation of furfural yields tetrahydrofurfuryl alcohol, which undergoes ring expansion upon dehydration to give dihydropyran. Dihydropyran reacts with ammonia in a reductive amination under ring opening to produce 5-amino-1-pentanol .

- Results or Outcomes : 5-Amino-1-pentanol may become increasingly important in the future as a building block for biodegradable polyesteramides and as a starting material for valerolactam — the monomer for polyamides .

Aminopyrazoles

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines are a class of compounds that allows versatile structural modifications at positions 2, 3, 5, 6, and 7 .

- Methods of Application : The synthesis of pyrazolo[1,5-a]pyrimidines involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

- Results or Outcomes : These compounds are used as ligands for receptors or enzymes, and are important targets for bacterial and virus infections .

5-Amino-1-pentanol

- Scientific Field : Industrial Chemistry

- Application Summary : 5-Amino-1-pentanol is an amino alcohol with a primary amino group and a primary hydroxy group at the ends of a linear C5-alkanes . It is a derivative of the platform chemical furfural, which is easily accessible from pentoses .

- Methods of Application : The complete hydrogenation of furfural yields tetrahydrofurfuryl alcohol, which undergoes ring expansion upon dehydration to give dihydropyran. Dihydropyran reacts with ammonia in a reductive amination under ring opening to produce 5-amino-1-pentanol .

- Results or Outcomes : 5-Amino-1-pentanol may become increasingly important in the future as a building block for biodegradable polyesteramides and as a starting material for valerolactam — the monomer for polyamides .

5-Amino-3-methylpentan-1-ol

- Scientific Field : Medicinal Chemistry

- Application Summary : 5-Amino-3-methylpentan-1-ol is a compound that has been studied for its potential applications in medicinal chemistry .

- Methods of Application : The synthesis of 5-Amino-3-methylpentan-1-ol involves various chemical reactions .

- Results or Outcomes : While specific outcomes and results were not found, compounds like 5-Amino-3-methylpentan-1-ol are often used in the development of new pharmaceuticals .

Future Directions

5-Amino-1-pentanol may become increasingly important in the future as a building block for biodegradable polyesteramides and as a starting material for valerolactam — the monomer for polyamides . It’s worth noting that thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

properties

IUPAC Name |

5-amino-3-thiophen-3-ylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c10-4-1-8(2-5-11)9-3-6-12-7-9/h3,6-8,11H,1-2,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQCGUMIMPQIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(3-thienyl)pentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate](/img/structure/B1377673.png)

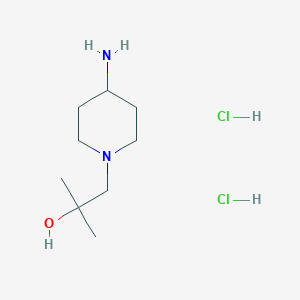

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride](/img/structure/B1377674.png)

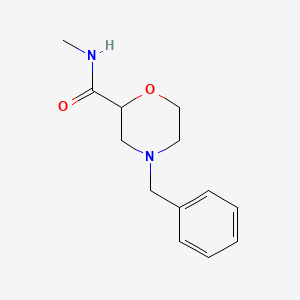

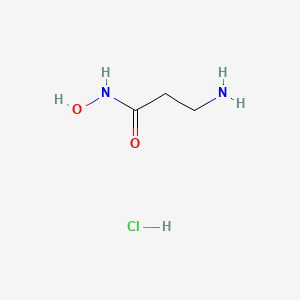

![2-amino-7,7a,8,9,10,11-hexahydro-6H,13H-pyrido[2,1-d][1,5]benzoxazocin-13-one](/img/structure/B1377678.png)

![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)